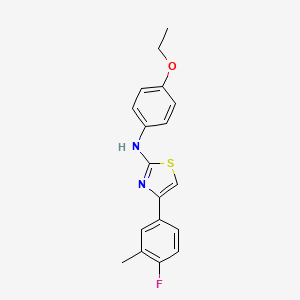

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The cyclopropylmethoxy and methoxyethanone groups are attached to this pyrrolidine ring.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Corrosion Protection

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, by virtue of its structural components, can be related to the broader category of quinoline derivatives known for their anticorrosive properties. Quinoline and its derivatives have been extensively studied for their efficacy in protecting metals against corrosion. These compounds effectively form stable chelating complexes with metallic surfaces through coordination bonding, attributing to their polar substituents like hydroxyl, methoxy, and amino groups. Such attributes suggest potential research avenues for this compound in corrosion inhibition applications, exploring its binding efficacy and protective capabilities on metallic surfaces (Verma et al., 2020).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a significant structural feature of this compound, is a versatile scaffold in medicinal chemistry. It is extensively utilized in the synthesis of compounds for treating various diseases due to its ability to efficiently explore the pharmacophore space owing to sp3-hybridization. The pyrrolidine ring's non-planarity and contribution to the stereochemistry of molecules enhance the three-dimensional coverage of compounds, which is crucial for the development of novel biologically active compounds. This review underscores the importance of the pyrrolidine scaffold in drug discovery, providing a comprehensive analysis of bioactive molecules with pyrrolidine derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles (Li Petri et al., 2021).

Synthesis and Applications in Organic Chemistry

The structural complexity and unique properties of pyrrolidine and its derivatives, including this compound, open up various synthetic pathways and applications in organic chemistry. These compounds are integral to the development of novel synthetic strategies and catalysts. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the application of pyrrolidine derivatives in catalysis, showcasing their role in facilitating complex chemical reactions. Such studies not only contribute to the advancement of organic synthesis methodologies but also underscore the potential of pyrrolidine derivatives in enhancing the efficiency and selectivity of chemical transformations (Parmar et al., 2023).

Wirkmechanismus

Target of Action

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any modifications it might have.

Mode of Action

The mode of action would depend on the specific biological targets of “this compound”. The pyrrolidine ring could potentially interact with these targets in a variety of ways, influencing their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure and the biological system in which it is used .

Eigenschaften

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHTVNXTKLILLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

methanone](/img/structure/B2723166.png)

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)

![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)